Guanidine-15N3 hydrochloride

Vue d'ensemble

Description

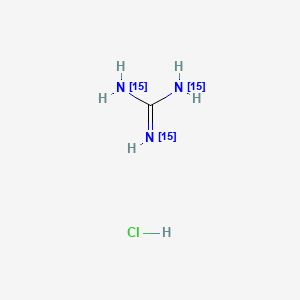

Guanidine-15N3 hydrochloride: is a stable isotope-labeled compound where the nitrogen atoms are enriched with the isotope nitrogen-15. The molecular formula of this compound is H2N-C(=NH)-NH2·HCl, and it is primarily used in scientific research for tracing and studying nitrogen-related biochemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Guanidine-15N3 hydrochloride typically involves the reaction of cyanamide with ammonium chloride in the presence of a nitrogen-15 source. The reaction is carried out under controlled conditions to ensure the incorporation of nitrogen-15 into the guanidine structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 sources and advanced purification techniques to achieve the desired isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions: Guanidine-15N3 hydrochloride undergoes various chemical reactions, including:

Oxidation: Guanidine can be oxidized to form urea derivatives.

Reduction: Reduction reactions can convert guanidine to amines.

Substitution: Guanidine can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.

Major Products:

Oxidation: Urea derivatives.

Reduction: Amines.

Substitution: Various substituted guanidine compounds.

Applications De Recherche Scientifique

Guanidine-15N3 hydrochloride is widely used in scientific research, including:

Chemistry: Used as a tracer in nitrogen-related studies and to investigate reaction mechanisms.

Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the synthesis of isotopically labeled compounds for various industrial applications.

Mécanisme D'action

Guanidine-15N3 hydrochloride exerts its effects by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. The molecular targets include acetylcholine receptors and ion channels involved in muscle contraction .

Comparaison Avec Des Composés Similaires

Guanidine hydrochloride: Similar in structure but without isotopic labeling.

Guanidine-13C hydrochloride: Labeled with carbon-13 instead of nitrogen-15.

Guanidine-13C,15N3 hydrochloride: Labeled with both carbon-13 and nitrogen-15.

Uniqueness: Guanidine-15N3 hydrochloride is unique due to its specific isotopic labeling with nitrogen-15, making it particularly valuable for tracing nitrogen-related biochemical processes and studying reaction mechanisms involving nitrogen atoms .

Activité Biologique

Guanidine-15N3 hydrochloride is a stable isotopically labeled derivative of guanidine hydrochloride, primarily used in biochemical research due to its significant biological activity. This compound is characterized by its ability to act as a strong chaotropic agent, which has profound implications for protein structure and dynamics. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in scientific research, and relevant case studies.

Overview of this compound

- Chemical Formula : C₂H₈ClN₃

- Molecular Weight : Approximately 99.50 g/mol

- CAS Number : 285977-73-3

This compound is utilized extensively in studies involving protein folding, denaturation, and enzyme kinetics. Its isotopic labeling allows for precise tracking of molecular interactions and conformational changes in proteins.

The primary mechanism through which this compound exerts its biological activity is by disrupting hydrogen bonding networks within proteins. This disruption leads to the destabilization of secondary and tertiary structures, facilitating the denaturation process. The chaotropic nature of this compound enhances solubility and alters the conformational states of proteins, making it a valuable tool in proteomics and enzymology studies.

Applications in Scientific Research

This compound has diverse applications across various fields:

- Protein Folding Studies : It is widely used to investigate the mechanisms of protein folding and unfolding. The compound can induce the formation of folding intermediates, providing insights into the kinetics of protein refolding processes.

- Enzyme Kinetics : Researchers utilize this compound to study enzyme mechanisms by observing how it affects the active sites under different conditions.

- Isotope Labeling : The isotopic labeling allows for tracing metabolic pathways and understanding the fate of guanidine derivatives in biological systems.

Case Study 1: Protein Denaturation

A study published in the Journal of Molecular Biology demonstrated that this compound effectively denatures proteins like apomyoglobin and cytochrome c. At low concentrations, it stabilizes molten globule states, while at higher concentrations (>1 M), it induces cooperative unfolding .

Case Study 2: Enzyme Activity Modulation

Research highlighted in Biochemistry found that this compound can modulate the interaction between proteins and ligands, impacting binding affinities. This property is crucial for elucidating mechanisms of action for various biomolecules.

Comparative Analysis with Related Compounds

| Compound | Primary Use | Biological Activity |

|---|---|---|

| Guanidine Hydrochloride | Protein denaturant | Strong chaotropic agent affecting protein structure |

| This compound | Isotope labeling in protein studies | Enhances solubility and alters conformational states |

| Urea | Protein denaturant | Less effective than guanidine in inducing unfolding |

Safety and Toxicity Considerations

While this compound has significant research applications, it is essential to note that guanidine compounds can be toxic. Studies indicate that exposure can lead to irritation and other adverse effects on human tissues . Therefore, handling precautions must be observed during laboratory use.

Propriétés

IUPAC Name |

guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i2+1,3+1,4+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-ZNYUTZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=[15NH])([15NH2])[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746056 | |

| Record name | (~15~N_3_)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121616-39-5 | |

| Record name | (~15~N_3_)Guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine-15N3 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.